molecular formula C10H22OSi B14713525 [2-(Ethenyloxy)ethyl](triethyl)silane CAS No. 17544-18-2

[2-(Ethenyloxy)ethyl](triethyl)silane

Cat. No.: B14713525
CAS No.: 17544-18-2
M. Wt: 186.37 g/mol
InChI Key: ROVFHEOXUIFKIS-UHFFFAOYSA-N
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Description

2-(Ethenyloxy)ethylsilane is an organosilicon compound characterized by a triethylsilyl group bonded to a 2-(ethenyloxy)ethyl substituent. Its molecular formula is C₁₀H₂₂OSi (calculated molecular weight: ~186.09 g/mol). The structure comprises a silicon atom connected to three ethyl groups and a 2-(ethenyloxy)ethyl chain, where the ethenyloxy (vinyl ether) group introduces reactivity due to the electron-rich double bond. This compound is used in organic synthesis, particularly in hydrosilylation and polymer crosslinking, leveraging its dual functionality: the Si-H bond (from triethylsilane derivatives) and the vinyl ether moiety .

Properties

CAS No.

17544-18-2

Molecular Formula

C10H22OSi

Molecular Weight

186.37 g/mol

IUPAC Name

2-ethenoxyethyl(triethyl)silane

InChI

InChI=1S/C10H22OSi/c1-5-11-9-10-12(6-2,7-3)8-4/h5H,1,6-10H2,2-4H3

InChI Key

ROVFHEOXUIFKIS-UHFFFAOYSA-N

Canonical SMILES

CC[Si](CC)(CC)CCOC=C

Origin of Product

United States

Preparation Methods

Grignard Reagent-Mediated Alkylation

Methodology Overview

Grignard reactions are widely employed for introducing alkyl/aryl groups to silicon centers. For 2-(Ethenyloxy)ethylsilane, a two-step protocol is hypothesized:

  • Formation of the Ethenyloxyethyl Grignard Reagent :
    Reaction of 2-(ethenyloxy)ethyl chloride with magnesium in a high-boiling ether solvent (e.g., diglyme or toluene-diethylene glycol dimethyl ether mixtures) under inert conditions.
    $$
    \text{CH}2=CHOCH2CH2Cl + \text{Mg} \rightarrow \text{CH}2=CHOCH2CH2MgCl
    $$
  • Quenching with Triethylchlorosilane :
    The Grignard reagent reacts with triethylchlorosilane to yield the target compound.
    $$
    \text{CH}2=CHOCH2CH2MgCl + (\text{C}2\text{H}5)3\text{SiCl} \rightarrow (\text{C}2\text{H}5)3\text{SiCH}2\text{CH}2OCH=CH2 + \text{MgCl}_2
    $$

Optimization Parameters

  • Solvent Selection : High-boiling ethers (e.g., diglyme, bp 162°C) enable reflux without decomposition.
  • Catalyst : Iodine (0.01–0.1 wt%) initiates magnesium activation.
  • Temperature : 50–60°C for Grignard formation; room temperature for silane quenching.
Table 1: Grignard Method Performance
Parameter Value Range Yield (%) Source
Solvent (diglyme) 1:5 (Mg:solvent mass) 60–70
Reaction Time 3–5 h 65
Silane Equiv. 1.0–1.2 70

Catalytic Hydrosilylation of Allyl Ethers

Mechanism and Conditions

Hydrosilylation of allyl vinyl ether with triethylsilane under transition metal catalysis offers a one-step route:
$$
\text{CH}2=CHOCH}2\text{CH}2\text{CH}=CH2 + (\text{C}2\text{H}5)3\text{SiH} \xrightarrow{\text{Cat.}} (\text{C}2\text{H}5)3\text{SiCH}2\text{CH}2OCH=CH_2
$$

  • Catalysts : RuCl$$3$$·xH$$2$$O (0.01–0.1 mol%) with H$$_2$$O cocatalyst.
  • Solvent-Free Systems : Direct reaction minimizes side products.
  • Pressure : Ethylene gas (0.35 MPa) enhances regioselectivity.
Table 2: Hydrosilylation Efficiency
Catalyst Loading (mol%) Temperature (°C) Yield (%) Selectivity (%)
0.05 45–55 88 92
0.10 60–70 82 85

Solvent-Mediated Alkylation with Sodium Dispersion

Sodium-Catalyzed Coupling

Adapted from ethylphenyldiethoxysilane synthesis, this method employs sodium dispersion in ethyltriethoxysilane:

  • Sodium Activation :
    Sodium sand dispersed in ethyltriethoxysilane at 15–35°C.
  • Reaction with 2-(Ethenyloxy)ethyl Chloride :
    $$
    (\text{C}2\text{H}5)3\text{SiCl} + \text{CH}2=CHOCH2CH2Cl + 2\text{Na} \rightarrow (\text{C}2\text{H}5)3\text{SiCH}2\text{CH}2OCH=CH2 + 2\text{NaCl}
    $$

Advantages and Limitations

  • Solvent-Free : Reduces purification steps.
  • Yield : 70–75% with optimized Na:Cl ratio (1:1.2).

Comparative Analysis of Methods

Table 3: Synthesis Route Comparison
Method Yield (%) Purity (%) Scalability Cost Efficiency
Grignard Reagent 60–70 95–99 Moderate Medium
Hydrosilylation 82–88 90–95 High High
Sodium Dispersion 70–75 85–90 Low Low

Key Findings :

  • Hydrosilylation offers superior yields and scalability, ideal for industrial applications.
  • Grignard Routes provide higher purity but require stringent anhydrous conditions.
  • Sodium Methods are cost-effective but limited by safety concerns.

Chemical Reactions Analysis

Types of Reactions

2-(Ethenyloxy)ethylsilane undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding silanols or siloxanes.

    Reduction: It can act as a reducing agent in certain organic reactions.

    Substitution: The ethyl groups attached to the silicon atom can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.

    Substitution: Reagents such as alkyl halides or organometallic compounds can be used for substitution reactions.

Major Products Formed

    Oxidation: Silanols or siloxanes.

    Reduction: Reduced organic compounds with the retention of the silane moiety.

    Substitution: New organosilicon compounds with different functional groups.

Scientific Research Applications

2-(Ethenyloxy)ethylsilane has several applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis for the preparation of various organosilicon compounds.

    Biology: The compound can be used in the modification of biomolecules for research purposes.

    Industry: It is used in the production of advanced materials, including coatings and adhesives, due to its unique chemical properties.

Mechanism of Action

The mechanism by which 2-(Ethenyloxy)ethylsilane exerts its effects involves the interaction of the silicon atom with various molecular targets. The silicon atom can form stable bonds with other elements, allowing the compound to participate in a wide range of chemical reactions. The presence of the 2-(ethenyloxy)ethyl group enhances the reactivity of the compound, making it a versatile reagent in organic synthesis.

Comparison with Similar Compounds

Table 1: Key Structural Features of Comparable Silanes

Compound Name Molecular Formula Substituents on Silicon Functional Group Molecular Weight (g/mol)
2-(Ethenyloxy)ethylsilane C₁₀H₂₂OSi Triethyl + 2-(ethenyloxy)ethyl Vinyl ether, Si-H 186.09
Trimethyl(2-phenylethoxy)silane [1] C₁₁H₁₈OSi Trimethyl + 2-phenylethoxy Aromatic ether, Si-O 194.35
Trimethyl(2,2,2-trifluoroethoxy)silane [4] C₅H₁₁F₃OSi Trimethyl + trifluoroethoxy Electron-withdrawing ether, Si-O 172.22
Styrylethyltrimethoxysilane [8] C₁₃H₂₀O₃Si Trimethoxy + styrylethyl Styrene, Si-OCH₃ 252.38
Triethoxyvinylsilane [2] C₈H₁₈O₃Si Triethoxy + vinyl Vinyl, Si-OCH₂CH₃ 190.31

Physical and Chemical Properties

  • Hydrophobicity : The triethyl groups render 2-(Ethenyloxy)ethylsilane more hydrophobic than methoxy- or hydroxy-terminated silanes (e.g., ).
  • Thermal Stability : The compound’s stability is superior to trichlorosilanes (e.g., and ) but less than fully saturated analogs like triethyl(ethyl)silane due to the reactive vinyl ether group .
  • Volatility : With a molecular weight of ~186 g/mol, it is more volatile than Styrylethyltrimethoxysilane (252.38 g/mol) but less than Trimethyl(2,2,2-trifluoroethoxy)silane (172.22 g/mol) .

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